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This technical guide provides a comprehensive overview of the post-translational modifications
(PTMs) of proteins referred to as "CAP3". Initial investigation reveals that "CAP3" is an
ambiguous term, primarily referring to two distinct proteins of significant research and
therapeutic interest: the human muscle-specific protease Calpain-3 (CAPN3) and the bacterial
deconjugating enzyme Cap3, a component of the Cyclic-oligonucleotide-based anti-phage
signaling system (CBASS). This guide will address the PTMs of both proteins, providing
detailed information for researchers in their respective fields.

Section 1: Post-Translational Modifications of
Calpain-3 (CAPN3)

1.1 Overview of Calpain-3 (CAPN3)

Calpain-3, encoded by the CAPN3 gene, is a non-lysosomal, calcium-dependent cysteine
protease predominantly expressed in skeletal muscle[1][2]. It is crucial for muscle homeostasis,
and mutations in the CAPN3 gene are responsible for Limb-Girdle Muscular Dystrophy Type 2A
(LGMD2A), a progressive muscle-wasting disease[1][2]. CAPN3 is distinct from the ubiquitous
calpains (Calpain-1 and -2) due to its unique insertion sequences (NS, 1S1, and I1S2) which are
involved in regulating its function and activity[3]. Its roles are multifaceted, involving both
proteolytic and non-proteolytic functions in sarcomere remodeling, cell signaling, and muscle
maintenance[2][4].
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1.2 Known Post-Translational Modifications of CAPN3

The activity, localization, and stability of CAPN3 are intricately regulated by several post-
translational modifications.

Autolysis: An Activation and Regulation Mechanism

Autolysis, or self-cleavage, is a primary mechanism for CAPN3 activation. The full-length 94
kDa CAPNB3 protein undergoes a series of intramolecular proteolytic events, leading to its
activation[1][5]. This process is calcium-dependent, with autolysis initiated at physiological
Ca2+ concentrations[6]. The autolysis of CAPN3 is rapid and can lead to the generation of
several smaller fragments[5][7].

Quantitative Data on CAPN3 Autolysis

Parameter Value/Observation Conditions Reference(s)

' Human and rat
Full-length Protein ~94 kDa [7]
muscle

) Human and rat
Autolytic Fragments ~60, 58, and 56 kDa [7]
muscle

~15% autolysis at 2.5 Human muscle

Ca2+ Sensitivity ] [7]

UM Ca2+ (1 min) homogenates
, ) ~1 pM free Ca2+ (60 Human muscle

Half-maximal autolysis ) [6]
min) homogenates
Progressive

] degradation of 94 kDa  In vitro autolysis

Time Dependence [6]
band over 5-30 assay
minutes

Phosphorylation

Phosphorylation of CAPN3 has been identified as a key regulatory modification. Studies have
pinpointed specific serine residues as phosphorylation sites, and this modification appears to
influence the protein's stability and subcellular localization[8][9].
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Identified Phosphorylation Sites in CAPN3

] ) Method of ]
Species Site(s) L Potential Role Reference(s)
Identification

] Attenuates
) Mutagenesis and )
Ser629 (major), autolysis;
Human Mass ] ] [819]
Ser636 enriched in
Spectrometry o )
myofibril fraction
Associated with
2D . .
_ _ mitochondrial
p-Tyr in 60-62 Electrophoresis -
Rat permeability [10][11]
kDa fragment and Mass -
transition pore
Spectrometry ]
opening
Mass
Spectrometry Not yet
Mouse Serl9 [12]

(PhosphoSitePlu  characterized

s)

Role in the Ubiquitin-Proteasome System

CAPNS is not directly ubiquitinated in the reviewed literature, but it plays a crucial role
upstream of the ubiquitin-proteasome system (UPS)[2][4]. It is thought to mediate the initial
cleavage of myofibrillar proteins, making them accessible for ubiquitination and subsequent
degradation by the proteasome. In the absence of functional CAPNS3, there is a reduction in the
ubiquitination of muscle proteins during remodeling, suggesting that CAPN3 is necessary for
this process[4][13].

Glycosylation

The GeneCards database for human CAPN3 indicates the presence of O-linked glycosylation
at one site[14]. However, detailed experimental validation and the functional significance of this
modification are not extensively described in the currently available literature. Further research
is needed to characterize the nature and role of glycosylation in CAPN3 function.

Acetylation
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Based on a comprehensive review of the current literature, there is no direct evidence of
acetylation as a post-translational modification of Calpain-3.

1.3 Signaling Pathways and Experimental Workflows

The regulation and function of CAPN3 are embedded in complex signaling networks within
muscle cells. Calcium signaling is central to its activation, and its downstream effects intersect
with major pathways in muscle adaptation and pathology.

Diagram of CAPN3 Activation and Downstream Signaling
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CAPNS activation by calcium and calmodulin leads to downstream signaling events.

1.4 Experimental Protocols

Protocol for In Vitro Calpain-3 Autolysis Assay

This protocol is adapted from procedures described for assessing the functional activity of
CAPN3 from muscle biopsies[1][6].

¢ Protein Extraction:
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o Homogenize 20-30 mg of frozen muscle tissue in a buffer lacking Ca2+ chelators (e.g.,
saline solution) to preserve endogenous Ca2+ levels that can initiate autolysis. A typical
buffer would be a Tris-based buffer at neutral pH.

o Alternatively, for a more controlled assay, extract proteins in a lysis buffer containing a
Ca2+ chelator like EGTA to keep CAPN3 inactive initially.

¢ Induction of Autolysis:

o For extracts in non-chelating buffer, incubate the muscle homogenate at 30-37°C for
various time points (e.g., 0, 5, 10, 20, 30 minutes) to allow for autolysis.

o For extracts containing EGTA, initiate the reaction by adding a defined concentration of
CaCl2 to achieve a desired free Ca2+ concentration (e.g., 2.5 pM). Incubate at 37°C for
the desired time course.

e Stopping the Reaction:

o Stop the autolysis at each time point by adding an equal volume of 2x SDS-PAGE sample
buffer containing a high concentration of EDTA or EGTA (e.g., 50 mM) and a reducing
agent like B-mercaptoethanol or DTT.

o Immediately boil the samples at 95-100°C for 5 minutes to denature all proteins and
inactivate proteases.

o Western Blot Analysis:
o Separate the protein samples by SDS-PAGE on a polyacrylamide gel (e.g., 10%).
o Transfer the separated proteins to a nitrocellulose or PVDF membrane.

o Probe the membrane with a primary antibody specific for CAPN3 that recognizes the full-
length protein (e.g., N-terminal antibody).

o Use a secondary antibody conjugated to horseradish peroxidase (HRP) or a fluorescent
dye.
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o Detect the signal using an appropriate substrate (e.g., ECL for HRP) and an imaging
system.

o Analyze the disappearance of the 94 kDa full-length CAPN3 band and the appearance of
its autolytic fragments (~55-60 kDa) over time.

Protocol for Mass Spectrometry-based Mapping of
CAPN3 Phosphorylation Sites

This protocol is a generalized workflow based on standard phosphoproteomics techniques|8]
[15].

e Protein Immunoprecipitation:

[¢]

Lyse cells or tissues expressing CAPN3 in a buffer containing protease and phosphatase
inhibitors.

[¢]

Pre-clear the lysate with Protein A/G beads.

Incubate the cleared lysate with a specific anti-CAPN3 antibody overnight at 4°C.

[¢]

o

Capture the antibody-protein complex by adding Protein A/G beads.

Wash the beads extensively with lysis buffer to remove non-specific binders.

(¢]

» Protein Digestion:
o Elute CAPN3 from the beads or perform an on-bead digestion.

o Denature the protein with a denaturant like urea, reduce disulfide bonds with DTT, and
alkylate with iodoacetamide.

o Digest the protein into peptides using a protease such as trypsin overnight at 37°C.
¢ Phosphopeptide Enrichment (Optional but Recommended):

o Enrich for phosphopeptides from the digest using Titanium Dioxide (TiO2) or Immobilized
Metal Affinity Chromatography (IMAC) beads.
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o Wash the beads to remove non-phosphorylated peptides.

o Elute the phosphopeptides.

e LC-MS/MS Analysis:

o Analyze the peptide or enriched phosphopeptide sample using a high-resolution mass
spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

o Set the mass spectrometer to perform data-dependent acquisition, where precursor ions
are selected for fragmentation by collision-induced dissociation (CID) or higher-energy
collisional dissociation (HCD).

o Data Analysis:

o Search the raw mass spectrometry data against a protein database containing the CAPN3
sequence using a search engine like MaxQuant, Sequest, or Mascot.

o Specify variable modifications for phosphorylation on serine, threonine, and tyrosine
(+79.9663 Da).

o Validate the identified phosphopeptides and localize the phosphorylation sites using
scoring algorithms (e.g., PTM score or Ascore).

Section 2: Post-Translational Modification Activity of
Bacterial Cap3 (CBASS System)

2.1 Overview of the CBASS System and Cap3

The Cyclic-oligonucleotide-based anti-phage signaling system (CBASS) is a widespread
bacterial innate immune system that defends against bacteriophage (phage) infection[12][13].
Upon infection, a cGAS/DncV-like nucleotidyltransferase (CD-NTase) is activated to produce
cyclic oligonucleotide second messengers. These messengers then activate effector proteins
that lead to cell death, an abortive infection mechanism that prevents phage propagation.

In Type Il CBASS systems, the activity of the CD-NTase is regulated by two accessory proteins,
Cap2 and Cap3[12][13]. Cap2 is an E1/E2-like enzyme that mediates the covalent conjugation
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of the CD-NTase to a target protein in a process analogous to ubiquitination. This conjugation
primes the CD-NTase for activation. Cap3 is a JAB-family deubiquitinating-like endopeptidase
that reverses this conjugation, thereby downregulating the immune response[7][13]. Thus,
Cap3's primary role in PTM is as an enzyme that removes a ubiquitin-like modification from
another protein.

2.2 PTM-related Function of Cap3: Deconjugation of CD-NTase

The core function of Cap3 is to act as a negative regulator of CBASS signaling by cleaving the
isopeptide bond formed by Cap2 between the CD-NTase and its target. This deconjugation
activity returns the CD-NTase to its basal, non-primed state[12][13]. Recent structural and
enzymatic analyses have shown that the C-terminal tail of the CD-NTase is both necessary and
sufficient for recognition and hydrolysis by Cap3[7].

Quantitative Data on Cap3-mediated Deconjugation

Quantitative kinetic data for Cap3-mediated deconjugation is not yet widely available in the
literature. However, functional assays have demonstrated its activity qualitatively.

© 2025 BenchChem. All rights reserved. 8/14 Tech Support


https://pubmed.ncbi.nlm.nih.gov/38968768/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3332032/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11153139/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3332032/
https://pubmed.ncbi.nlm.nih.gov/38968768/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192593?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

System Observation Method Reference(s)

Deletion of cap3
(Acap3) leads to
) ) increased
In vivo (E. coli) ) Western Blot [14]
accumulation of
conjugated CD-

NTase.

Recombinant Cap3

cleaves isopeptide
) ) SDS-PAGE / Western
In vitro linkages on [12]
) Blot
conjugated CD-

NTase.

Cap3 can sequentially
remove the terminal
) glycine residue from
In vitro Mass Spectrometry [7]
the CD-NTase C-
terminal tail after

hydrolysis.

2.3 Signaling Pathway of the Type Il CBASS System

The Cap2/Cap3 system represents a minimal, ubiquitin-like regulatory circuit that controls the
activation of an immune signaling pathway in bacteria.

Diagram of the Type Il CBASS Signaling Pathway
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The Type Il CBASS pathway is regulated by Cap2-mediated conjugation and Cap3-mediated
deconjugation.

2.4 Experimental Protocol for In Vitro CD-NTase Deconjugation Assay
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This protocol is designed to first form the conjugated CD-NTase substrate in vitro and then
measure the deconjugating activity of Cap3. It is adapted from an in vitro conjugation
protocol[14].

o Protein Expression and Purification:

o Individually express and purify recombinant CD-NTase, Cap2, and Cap3 proteins, typically
with affinity tags (e.g., His-tag, Strep-tag) for purification.

 In Vitro Conjugation Reaction (Substrate Formation):

o Set up a reaction mixture containing:

Purified CD-NTase (~5 uM)
» Purified Cap2 (~5 uM)

= A known or potential target protein (if identified, e.g., PspA at ~10 uM) or allow for auto-
conjugation if applicable.

= ATP (~1 mM)
= MgCI2 (~10 mM)
» Reaction Buffer (e.g., 100 mM Tris-HCI pH 8.0, 150 mM NacCl)

o Incubate the mixture at 25-30°C for 30-60 minutes to allow for the formation of conjugated
CD-NTase. This will appear as higher molecular weight bands on an SDS-PAGE gel.

o Deconjugation Assay:

o To the conjugation reaction mixture (or a fresh reaction set up with pre-formed conjugate),
add purified Cap3 to a final concentration of ~1-5 uM.

o Incubate the reaction at 25-30°C and take samples at various time points (e.g., 0, 5, 15,
30, 60 minutes).
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o Stop the reaction at each time point by adding 2x SDS-PAGE sample buffer and boiling for
5 minutes.

e Analysis by Western Blot:
o Separate the reaction samples by SDS-PAGE.
o Transfer the proteins to a PVDF or nitrocellulose membrane.
o Probe the membrane with a primary antibody specific to the CD-NTase.
o Use an appropriate HRP- or fluorescently-conjugated secondary antibody for detection.

o Analyze the disappearance of the higher molecular weight bands (conjugated CD-NTase)
and the corresponding increase in the band for the unconjugated CD-NTase over time.
This provides a measure of Cap3's deconjugating activity.

Conclusion

The term "CAP3" highlights two distinct proteins with critical roles regulated by or involved in
post-translational modifications. Human Calpain-3 (CAPN3) is a complex muscle-specific
protease whose function is tightly controlled by autolysis and phosphorylation, and which plays
a key role in initiating protein turnover via the ubiquitin-proteasome system. Understanding
these PTMs is vital for developing therapies for LGMD2A. In contrast, the bacterial Cap3 is an
enzyme that reverses a ubiquitin-like PTM on the CD-NTase protein, acting as a crucial off-
switch in the CBASS anti-phage defense system. The study of this system provides
fundamental insights into the evolution of ubiquitin-like signaling and offers potential avenues
for novel antimicrobial strategies. This guide provides a foundational resource for researchers
engaged in studying the intricate post-translational regulation of these two important "CAP3"
proteins.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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